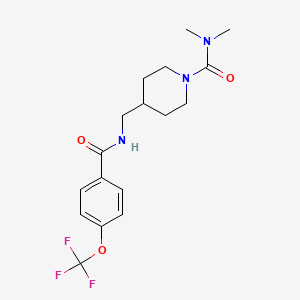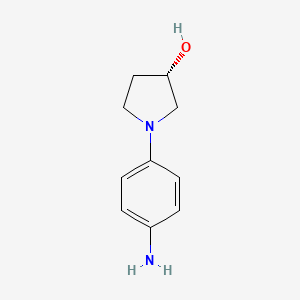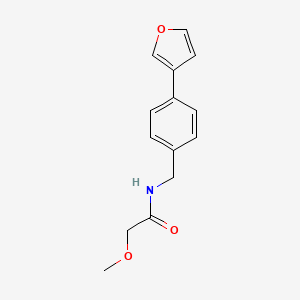
diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a phosphonate group, which is known for its stability and versatility in chemical reactions. The presence of a fluorine atom and a p-tolyl group further enhances its reactivity and potential utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable vinyl halide under controlled conditions. One common method is the palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with a vinyl halide in the presence of a palladium catalyst and a base. This reaction can be carried out under microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
Diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.
Cross-Coupling Reactions: The vinyl group can participate in cross-coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases such as triethylamine, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound include substituted phosphonates, phosphonic acids, and various cross-coupled products depending on the specific reaction conditions and reagents used.
科学的研究の応用
Diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate has a wide range of scientific research applications:
作用機序
The mechanism of action of diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity for certain biological targets .
類似化合物との比較
Similar Compounds
Similar compounds to diethyl (Z)-(1-fluoro-2-(p-tolyl)vinyl)phosphonate include:
- Diethyl (Z)-(1-chloro-2-(p-tolyl)vinyl)phosphonate
- Diethyl (Z)-(1-bromo-2-(p-tolyl)vinyl)phosphonate
- Diethyl (Z)-(1-iodo-2-(p-tolyl)vinyl)phosphonate
Uniqueness
The presence of the fluorine atom in this compound distinguishes it from its halogenated counterparts. Fluorine’s unique properties, such as its high electronegativity and small size, can significantly influence the compound’s reactivity and biological activity. This makes this compound a valuable compound for research and industrial applications .
特性
IUPAC Name |
1-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FO3P/c1-4-16-18(15,17-5-2)13(14)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHOWXJSXNDFRR-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC=C(C=C1)C)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C(=C/C1=CC=C(C=C1)C)/F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)
amine hydrochloride](/img/structure/B2386809.png)
![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2386811.png)

![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2386818.png)

![3-(4-methylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2386821.png)


![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2386826.png)

